4-Chloro-3-nitrophenol IUPAC name and structure
4-Chloro-3-nitrophenol IUPAC name and structure
An In-depth Technical Guide to 4-Chloro-3-nitrophenol
This guide provides a comprehensive overview of 4-Chloro-3-nitrophenol, a significant chemical compound utilized in various industrial syntheses. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological interactions.
Chemical Identity and Structure
4-Chloro-3-nitrophenol is a chloronitrophenol compound.[1][2] Its formal IUPAC name is 4-chloro-3-nitrophenol .[3][4] The chemical structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and a nitro group at position 3 relative to the hydroxyl group.
The molecular formula for this compound is C₆H₄ClNO₃.[3][5][6] It is also known by other names such as 3-nitro-4-chlorophenol and 2-chloro-5-hydroxynitrobenzene.[3] The Chemical Abstracts Service (CAS) registry number for 4-Chloro-3-nitrophenol is 610-78-6.[3][4][5][7]
Below is a diagram representing the logical relationship of the substituents on the phenol ring.
Caption: Substituent positions on the 4-Chloro-3-nitrophenol molecule.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Chloro-3-nitrophenol is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value |
| Molecular Weight | 173.55 g/mol [3][5] |
| Appearance | Solid[7] |
| Melting Point | 125-128 °C[1][5] |
| Boiling Point | 308.8 ± 27.0 °C at 760 mmHg[5] |
| Density | 1.6 ± 0.1 g/cm³[5] |
| Flash Point | 140.5 ± 23.7 °C[5] |
| LogP (Octanol/Water Partition Coefficient) | 2.66[5] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[5] |
Experimental Protocols
Synthesis of 4-Chloro-3-nitrophenol
A documented method for the synthesis of 4-Chloro-3-nitrophenol involves the demethylation of 4-chloro-3-nitroanisole.[8]
Materials:
-
4-chloro-3-nitroanisole (20 g)
-
Acetic acid (67 ml)
-
47% (w/w) Hydrobromic acid (83 ml)
-
Acetic anhydride (B1165640) (50 ml)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid, and 83 ml of 47% (w/w) hydrobromic acid is prepared.[8]
-
50 ml of acetic anhydride is added to the mixture.[8]
-
The mixture is refluxed for 8.5 hours.[8]
-
After the reaction is complete, the solvent is removed by distillation under reduced pressure.[8]
-
The residue is mixed with 300 ml of ethyl acetate and 500 ml of water.[8]
-
The organic layer is separated and washed sequentially with a saturated aqueous sodium hydrogencarbonate solution, water, and a saturated aqueous sodium chloride solution.[8]
-
The washed organic layer is dried with anhydrous magnesium sulfate.[8]
-
The solvent is removed by distillation under reduced pressure.[8]
-
The resulting crystal is recrystallized from toluene to yield 15.5 g (83.6%) of 4-chloro-3-nitrophenol.[8] The melting point of the purified product is 123.5-125.5 °C.[8]
The following diagram illustrates the workflow for the synthesis of 4-Chloro-3-nitrophenol.
Caption: Workflow for the synthesis of 4-Chloro-3-nitrophenol.
Biological Degradation
4-Chloro-3-nitrophenol is a compound of environmental interest due to its presence in industrial wastewater.[5] Research has shown that certain microorganisms can degrade this compound. Specifically, the bacterium Pseudomonas sp. JHN has been isolated and shown to be capable of mineralizing 4-chloro-3-nitrophenol.[5] This bacterium can utilize 4-chloro-3-nitrophenol as a sole source of carbon and energy.[1][2] The degradation pathway involves a novel intermediate, 4-chlororesorcinol.[5]
The degradation pathway initiated by Pseudomonas sp. JHN is depicted below.
Caption: Degradation pathway of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN.
Applications and Safety
4-Chloro-3-nitrophenol serves as an important building block in the synthesis of various commercial products, including dyes, pharmaceuticals, explosives, and pesticides.[1][2]
From a safety perspective, 4-Chloro-3-nitrophenol is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
References
- 1. 4-Chloro-3-nitrophenol | 610-78-6 [chemicalbook.com]
- 2. 4-Chloro-3-nitrophenol 98 610-78-6 [sigmaaldrich.com]
- 3. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-3-nitrophenol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-Chloro-3-nitrophenol | CAS#:610-78-6 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. Phenol, 4-chloro-3-nitro- | CymitQuimica [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
